

Kynostatin 272: A Technical Guide to its Chemical Properties, Structure, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kynostatin 272, also known as KNI-272, is a potent, synthetic peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a transition-state analog, it plays a crucial role in preventing the maturation of viral particles, making it a significant subject of research in the development of antiretroviral therapies.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies associated with **Kynostatin 272**.

Chemical Properties and Structure

Kynostatin 272 is a complex organic molecule with a chemical structure designed to mimic the substrate of the HIV-1 protease.[1][2] Its key chemical identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers of Kynostatin 272



Identifier	Value
IUPAC Name	(R)-N-(tert-butyl)-3-((2S,3S)-2-hydroxy-3-((R)-2-(2-(isoquinolin-5-yloxy)acetamido)-3-(methylthio)propanamido)-4-phenylbutanoyl)thiazolidine-4-carboxamide[4]
SMILES String	O=C([C@H]1N(C(INVALID-LINKINVALID- LINK =O)CSC)=O">C@@HCC4=CC=CC=C4)=O)CS C1)NC(C)(C)C
CAS Number	147318-81-8[4]
Synonyms	KNI-272, NSC-651714, DRG-0219[4]

Table 2: Physicochemical Properties of Kynostatin 272

Property	Value
Molecular Formula	C33H41N5O6S2[4]
Molecular Weight	667.84 g/mol [4]
Appearance	Solid powder
Purity	>98% (as per typical commercial specifications)
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)[5]. Crystallized from methanol, acetone, and dimethylsulfoxide solutions[6]. Quantitative solubility data is not readily available in public literature.
Melting Point	Not specified in available literature.
Storage	Store at -20°C for long-term stability.[5]

Mechanism of Action: HIV-1 Protease Inhibition

Kynostatin 272 functions as a highly potent and selective inhibitor of HIV-1 protease, an enzyme critical for the viral life cycle. HIV-1 protease is responsible for cleaving newly



synthesized polyproteins into functional viral proteins. By mimicking the transition state of the peptide substrate, **Kynostatin 272** binds tightly to the active site of the protease, blocking its catalytic activity. This inhibition prevents the maturation of viral particles, rendering them non-infectious.



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Figure 1. Mechanism of action of Kynostatin 272 in the HIV life cycle. (Within 100 characters)

Experimental ProtocolsSynthesis

While the original publication describes the synthesis of **Kynostatin 272** as a "simple synthetic procedure," a detailed, step-by-step protocol is not publicly available.[3] It is characterized as a conformationally constrained tripeptide derivative containing allophenylnorstatine, suggesting its synthesis involves peptide coupling reactions and the introduction of specific chiral centers.

Characterization and Analysis: RP-HPLC and Mass Spectrometry

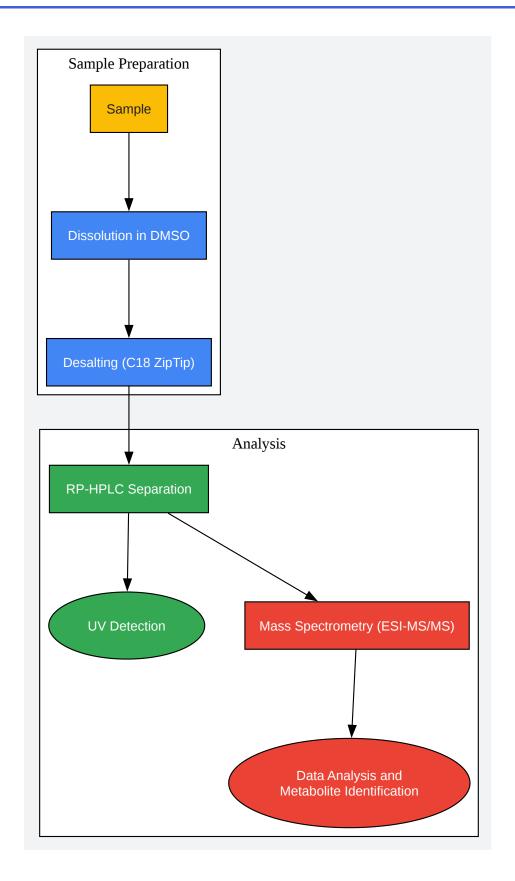
The analysis of **Kynostatin 272** and its metabolites has been described using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). The following is a summary of the methodologies used in a study of its oxidative metabolism.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)



- Purpose: To separate and quantify **Kynostatin 272** and its metabolites.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of aqueous and organic solvents is employed. For example, a
 gradient of water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1%
 formic acid (Solvent B) can be used for elution.
- Detection: UV detection at wavelengths of 220, 260, and 340 nm is suitable for detecting
 Kynostatin 272 and its metabolites.
- Sample Preparation: Samples are typically dissolved in a suitable solvent like DMSO and may require a desalting step using a C18 ZipTip before injection.
- 2. Mass Spectrometry (MS)
- Purpose: To identify and characterize the structure of **Kynostatin 272** and its metabolites by determining their mass-to-charge ratio (m/z).
- Ionization: Electrospray ionization (ESI) is a common technique used for the analysis of Kynostatin 272.
- Mass Analyzer: A variety of mass analyzers can be used, such as ion traps or time-of-flight (TOF) instruments.
- Tandem MS (MS/MS): Fragmentation of the parent ion can provide detailed structural information for the identification of metabolites.





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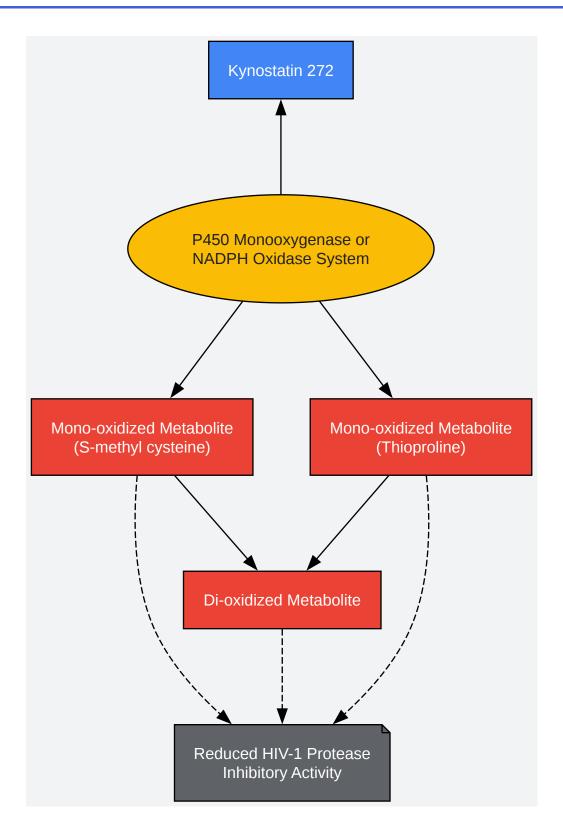


Figure 2. A general experimental workflow for the analysis of **Kynostatin 272**. (Within 100 characters)

Metabolism

Studies have shown that **Kynostatin 272** is susceptible to oxidative metabolism, particularly in monocytes/macrophages. This metabolism can lead to the formation of oxidized metabolites with reduced inhibitory activity against HIV-1 protease. The primary sites of oxidation are the sulfur atoms in the S-methyl cysteine and thioproline moieties. This metabolic pathway may involve the cytochrome P450 monooxygenase system or the NADPH oxidase system.





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Figure 3. The oxidative metabolic pathway of Kynostatin 272. (Within 100 characters)



Conclusion

Kynostatin 272 remains a significant molecule in the field of HIV research due to its potent inhibitory action on HIV-1 protease. This guide has summarized its key chemical properties, structure, mechanism of action, and analytical methodologies. While detailed synthetic protocols and some quantitative physical data are not widely available, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound. Further research into its synthesis and a more comprehensive characterization of its physical properties would be beneficial for its continued development and application.

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